molecular formula C14H18O B12548403 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- CAS No. 155204-17-4

1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl-

Cat. No.: B12548403
CAS No.: 155204-17-4
M. Wt: 202.29 g/mol
InChI Key: FOCUGTIHFFIKPC-UHFFFAOYSA-N
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Description

1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- is an organic compound with the molecular formula C8H14O. It is also known by other names such as Surfynol, Surfynol 61, and 3,5-Dimethyl-1-hexyne-3-ol . This compound is characterized by its unique structure, which includes a hexynol backbone with two methyl groups and a phenyl group attached.

Chemical Reactions Analysis

1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- undergoes various chemical reactions, including:

Scientific Research Applications

1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, affecting metabolic pathways and cellular processes . The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications.

Comparison with Similar Compounds

1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- can be compared with other similar compounds, such as:

    3,5-Dimethyl-1-hexyn-3-ol: Lacks the phenyl group, making it less complex in structure.

    2-Methyl-3-butyn-2-ol: Has a similar alkyne and alcohol functional group but differs in the carbon chain length and substitution pattern.

    3-Methyl-1-pentyn-3-ol: Similar in structure but with different methyl group positioning. The uniqueness of 1-Hexyn-3-ol, 3,5-dimethyl-1-phenyl- lies in its phenyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

155204-17-4

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

3,5-dimethyl-1-phenylhex-1-yn-3-ol

InChI

InChI=1S/C14H18O/c1-12(2)11-14(3,15)10-9-13-7-5-4-6-8-13/h4-8,12,15H,11H2,1-3H3

InChI Key

FOCUGTIHFFIKPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C#CC1=CC=CC=C1)O

Origin of Product

United States

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